molecular formula C14H12N4O B12441999 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide

4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B12441999
M. Wt: 252.27 g/mol
InChI Key: CITOWHKJBDXBBF-UHFFFAOYSA-N
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Description

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is a compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which includes a carboxamide functional group. It has garnered attention due to its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the introduction of an azidomethyl group to a biphenyl precursor. One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxamide with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azide group can yield amines or other reduced products.

    Substitution: The azide group can participate in substitution reactions, forming triazoles or other substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known reaction for forming triazoles.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide largely depends on its chemical reactivity. The azide group is known for its ability to participate in click chemistry reactions, particularly the CuAAC reaction, which forms stable triazole linkages. This reactivity makes it useful for attaching the compound to various molecular targets, facilitating the study of biological processes and the development of new materials.

Comparison with Similar Compounds

    5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: This compound shares a similar biphenyl structure with an azidomethyl group but includes a tetrazole ring.

    4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Another similar compound with a carbonitrile group instead of a carboxamide.

Uniqueness: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the azidomethyl and carboxamide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-[4-(azidomethyl)phenyl]benzamide

InChI

InChI=1S/C14H12N4O/c15-14(19)13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-17-18-16/h1-8H,9H2,(H2,15,19)

InChI Key

CITOWHKJBDXBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)N

Origin of Product

United States

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